molecular formula C5H12NO3PS2 B14730015 N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide CAS No. 13123-47-2

N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide

Cat. No.: B14730015
CAS No.: 13123-47-2
M. Wt: 229.3 g/mol
InChI Key: HDLMZRWUXQBIAO-UHFFFAOYSA-N
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Description

N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide, commonly known as dimethoate, is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide involves the reaction of dimethyl phosphorodithioate with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

(CH3O)2P(S)SH+CH3NCO(CH3O)2P(S)SCH2N(CH3)CO\text{(CH}_3\text{O)}_2\text{P(S)SH} + \text{CH}_3\text{NCO} \rightarrow \text{(CH}_3\text{O)}_2\text{P(S)SCH}_2\text{N(CH}_3)\text{CO} (CH3​O)2​P(S)SH+CH3​NCO→(CH3​O)2​P(S)SCH2​N(CH3​)CO

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphorothioate and N-methylacetamide.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Thiol-containing compounds are often used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Hydrolysis: Dimethyl phosphorothioate and N-methylacetamide.

    Substitution: Various thiol-substituted derivatives.

Scientific Research Applications

N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

    Biology: Employed in studies on enzyme inhibition, particularly acetylcholinesterase.

    Medicine: Investigated for its potential effects on human health and its role in pesticide poisoning.

    Industry: Utilized in the formulation of insecticides for agricultural use.

Mechanism of Action

The primary mechanism of action of N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide is the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect.

Comparison with Similar Compounds

Similar Compounds

    Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

    Parathion: A more toxic organophosphate insecticide, also inhibiting acetylcholinesterase.

    Chlorpyrifos: Widely used organophosphate with similar applications but different toxicity profile.

Uniqueness

N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. Its relatively lower toxicity to mammals compared to other organophosphates makes it a preferred choice in many agricultural applications.

Properties

CAS No.

13123-47-2

Molecular Formula

C5H12NO3PS2

Molecular Weight

229.3 g/mol

IUPAC Name

N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide

InChI

InChI=1S/C5H12NO3PS2/c1-5(7)6(2)12-10(11,8-3)9-4/h1-4H3

InChI Key

HDLMZRWUXQBIAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)SP(=S)(OC)OC

Origin of Product

United States

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